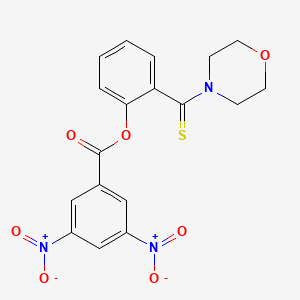![molecular formula C24H20Cl2N2O4 B11653115 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate](/img/structure/B11653115.png)
1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a quinoline core with a furan carboxylate group and a dichlorophenyl carbamoyl moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Dichlorophenyl Carbamoyl Group: This step often involves the reaction of the quinoline derivative with 3,4-dichlorophenyl isocyanate under controlled conditions to form the carbamoyl linkage.
Attachment of the Furan Carboxylate Group: The final step involves esterification or amidation reactions to attach the furan-2-carboxylate group to the quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamoyl group to an amine.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline core.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate may exhibit interesting pharmacological properties. Research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate would depend on its specific application. For instance, if used as a drug, it might inhibit or activate specific enzymes or receptors. The dichlorophenyl group could enhance binding affinity to certain biological targets, while the quinoline core might facilitate cell membrane penetration.
Comparison with Similar Compounds
Similar Compounds
- **1-[(3,4-Dichlorophenyl)carbamoyl]-4-methylpiperidine
- **Methyl 1-[(3,4-dichlorophenyl)carbamoyl]-4-hydroxypyrrolidine-2-carboxylate
Uniqueness
Compared to similar compounds, 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate stands out due to its combination of a quinoline core and a furan carboxylate group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H20Cl2N2O4 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)carbamoyl]-2,2,4-trimethylquinolin-6-yl] furan-2-carboxylate |
InChI |
InChI=1S/C24H20Cl2N2O4/c1-14-13-24(2,3)28(23(30)27-15-6-8-18(25)19(26)11-15)20-9-7-16(12-17(14)20)32-22(29)21-5-4-10-31-21/h4-13H,1-3H3,(H,27,30) |
InChI Key |
WBZOCJLKVAFGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653032.png)
![2,4-dichloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B11653044.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11653045.png)

![(6Z)-5-imino-6-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653055.png)
![2-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11653061.png)
![4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl acetate](/img/structure/B11653066.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B11653071.png)
![5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine](/img/structure/B11653076.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-methylphenyl)hexanamide (non-preferred name)](/img/structure/B11653080.png)
![ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B11653084.png)
![Diethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11653098.png)

![2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B11653109.png)
